4-Butoxy-2-fluorophenylboronic acid pinacol ester 4-Butoxy-2-fluorophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121514-65-4
VCID: VC11707146
InChI: InChI=1S/C16H24BFO3/c1-6-7-10-19-12-8-9-13(14(18)11-12)17-20-15(2,3)16(4,5)21-17/h8-9,11H,6-7,10H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCC)F
Molecular Formula: C16H24BFO3
Molecular Weight: 294.2 g/mol

4-Butoxy-2-fluorophenylboronic acid pinacol ester

CAS No.: 2121514-65-4

Cat. No.: VC11707146

Molecular Formula: C16H24BFO3

Molecular Weight: 294.2 g/mol

* For research use only. Not for human or veterinary use.

4-Butoxy-2-fluorophenylboronic acid pinacol ester - 2121514-65-4

Specification

CAS No. 2121514-65-4
Molecular Formula C16H24BFO3
Molecular Weight 294.2 g/mol
IUPAC Name 2-(4-butoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C16H24BFO3/c1-6-7-10-19-12-8-9-13(14(18)11-12)17-20-15(2,3)16(4,5)21-17/h8-9,11H,6-7,10H2,1-5H3
Standard InChI Key IENICJNDWZRETK-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCC)F
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCCCC)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a phenyl ring substituted at the 2-position with a fluorine atom and at the 4-position with a butoxy group (O(CH2)3CH3-\text{O}(\text{CH}_2)_3\text{CH}_3). The boronic acid moiety is stabilized as a pinacol ester, forming a 1,3,2-dioxaborolane ring. This configuration enhances stability and solubility in organic solvents, making it preferable for stoichiometric use in synthesis .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC16H24BFO3\text{C}_{16}\text{H}_{24}\text{BFO}_3
Molecular Weight294.2 g/mol
CAS Number2121514-65-4
IUPAC Name2-(4-Butoxy-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Boiling PointNot reported
Melting PointNot reported
Density1.05–1.15 g/cm³ (estimated)

The fluorine atom introduces electronegativity, polarizing the phenyl ring and influencing reactivity in electrophilic substitution reactions. The butoxy group contributes steric bulk, which may modulate selectivity in coupling reactions .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of 4-butoxy-2-fluorophenylboronic acid pinacol ester typically follows a multi-step sequence:

  • Lithiation-Borylation: A 1-bromo-3-fluoro-4-butoxybenzene precursor is treated with an alkyllithium reagent (e.g., nn-BuLi) at low temperatures (<50C<-50^\circ \text{C}) to generate a lithiated intermediate. Subsequent reaction with trimethyl borate (B(OMe)3\text{B(OMe)}_3) forms the boronate ester .

  • Pinacol Protection: The crude boronate is treated with pinacol (C6H14O2\text{C}_6\text{H}_{14}\text{O}_2) under acidic conditions to yield the pinacol ester. This step improves stability and crystallinity .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Lithiationnn-BuLi, DME, 65C-65^\circ \text{C} 85–90%
BorylationB(OMe)3\text{B(OMe)}_3, 30C-30^\circ \text{C} 75–80%
Pinacol Ester FormationPinacol, HCl, RT90–95%

Process Optimization

Patent literature emphasizes the importance of temperature control during lithiation to minimize side reactions. For instance, maintaining temperatures below 65C-65^\circ \text{C} suppresses undesired dehalogenation . Solvent choice (e.g., dimethoxyethane, DME) also impacts reaction efficiency by stabilizing the lithiated species .

Applications in Organic Synthesis

Suzuki-Miyaura Coupling

As a boronic acid pinacol ester, this compound participates in palladium-catalyzed cross-couplings with aryl halides. The pinacol group facilitates transmetallation, enabling efficient formation of carbon-carbon bonds. For example, coupling with methyl 4-acetamido-3,6-dichloropicolinate yields biaryl derivatives used in agrochemicals .

Functional Group Compatibility

The butoxy and fluorine substituents confer orthogonal reactivity. The electron-withdrawing fluorine atom activates the ring toward electrophilic substitution, while the butoxy group directs incoming electrophiles to specific positions. This duality enables precise functionalization in multi-step syntheses .

Comparative Analysis with Structural Analogs

5-Fluoro-2-isopropoxyphenylboronic Acid Pinacol Ester

This analog (CAS No. N/A) replaces the butoxy group with an isopropoxy moiety. The shorter alkoxy chain reduces steric hindrance, enhancing reactivity in couplings but decreasing lipophilicity (logP2.8\log P \approx 2.8).

Table 3: Structural and Functional Comparison

Property4-Butoxy-2-fluorophenyl5-Fluoro-2-isopropoxyphenyl
Alkoxy GroupButoxyIsopropoxy
Molecular Weight294.2 g/mol280.14 g/mol
logP\log P (Estimated)3.22.8
Coupling EfficiencyHighModerate

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